4-(3,4-Diethylphenyl)butanoic acid

Description

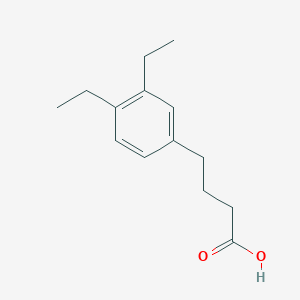

4-(3,4-Diethylphenyl)butanoic acid is a phenyl-substituted butanoic acid derivative characterized by two ethyl groups at the 3- and 4-positions of the aromatic ring. Its molecular formula is estimated as C₁₄H₂₀O₂, with a molecular weight of approximately 220.3 g/mol.

Properties

CAS No. |

58138-41-3 |

|---|---|

Molecular Formula |

C14H20O2 |

Molecular Weight |

220.31 g/mol |

IUPAC Name |

4-(3,4-diethylphenyl)butanoic acid |

InChI |

InChI=1S/C14H20O2/c1-3-12-9-8-11(10-13(12)4-2)6-5-7-14(15)16/h8-10H,3-7H2,1-2H3,(H,15,16) |

InChI Key |

YZWHKRDFVMVVHT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1)CCCC(=O)O)CC |

Origin of Product |

United States |

Scientific Research Applications

Biological Activities

Research indicates that 4-(3,4-Diethylphenyl)butanoic acid exhibits several biological activities:

- Anti-inflammatory Effects: Studies have shown that this compound can modulate inflammatory pathways by interacting with specific receptors or enzymes involved in inflammation. This makes it a candidate for developing new anti-inflammatory drugs.

- Analgesic Properties: The compound may also possess analgesic effects, suggesting its potential use in pain management therapies.

Therapeutic Applications

The compound has been investigated for various therapeutic applications, particularly in the treatment of:

- Neurodegenerative Diseases: It has been noted for its potential use in preventing or treating conditions such as Alzheimer's disease and Huntington's chorea by acting as an inhibitor of kynurenine-3-hydroxylase, an enzyme implicated in neurodegeneration .

- Chronic Pain Management: Due to its anti-inflammatory and analgesic properties, it may serve as a basis for developing new pain relief medications.

Case Studies and Research Findings

Several studies have documented the pharmacological effects of this compound:

- A study on its anti-inflammatory effects demonstrated that it significantly reduced inflammatory markers in animal models.

- Another investigation focused on its analgesic properties revealed that it could effectively alleviate pain symptoms comparable to standard analgesics.

These findings underscore the compound's potential as a therapeutic agent across different medical disciplines.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Observations:

- Electronic Effects: Electron-withdrawing groups (e.g., Cl in dichlorophenyl derivatives) lower the pKa of the carboxylic acid (~3.8), enhancing acidity compared to electron-donating ethyl or methoxy groups (~4.3–4.7) .

- Lipophilicity: Ethyl and dimethyl groups increase hydrophobicity, reducing aqueous solubility, whereas polar substituents (e.g., dihydroxybenzamido in ) improve solubility .

- Steric Effects: Bulkier substituents (e.g., ethyl vs. methyl) may hinder interactions in enzyme-binding pockets or synthetic coupling reactions .

Preparation Methods

Friedel-Crafts Acylation of 3,4-Diethylbenzene

The most widely reported method involves Friedel-Crafts acylation using 3,4-diethylbenzene and butyryl chloride or butyric anhydride. Aluminum chloride (AlCl₃) serves as the Lewis acid catalyst, facilitating electrophilic substitution at the para position of the aromatic ring.

Reaction Conditions

-

Solvent: Anhydrous dichloromethane or nitrobenzene

-

Temperature: 0–5°C (initial), followed by reflux at 40–50°C

-

Molar Ratio: 1:1.2 (3,4-diethylbenzene : butyryl chloride)

-

Catalyst Loading: 1.2 equivalents AlCl₃

Mechanism

Wolff-Kishner Reduction of the Ketone Intermediate

The ketone intermediate is reduced to the corresponding alkane using hydrazine hydrate and strong base (e.g., KOH or NaOH).

Optimized Protocol

-

Hydrazone Formation:

-

Reduction:

Yield: 85–88% after purification.

Cyclization of γ-Keto Acids with Sulfuric Acid

Direct Cyclization

Patent US4017639A describes cyclizing γ-keto acids (e.g., 4-(3,4-diethylphenyl)-4-oxobutanoic acid) using concentrated sulfuric acid.

Procedure

-

Dissolve γ-keto acid in 80% H₂SO₄.

-

Stir at 100°C for 1.5 h.

Advantages

Limitations

-

Requires careful temperature control to avoid sulfonation side reactions.

Grignard Reaction with Subsequent Oxidation

Synthesis of 4-(3,4-Diethylphenyl)butanol

-

Grignard Reagent Formation:

-

React 3,4-diethylbromobenzene with magnesium in THF.

-

-

Nucleophilic Addition:

Reaction Conditions

-

Temperature: −10°C (addition), then reflux at 65°C.

-

Solvent: Tetrahydrofuran (THF).

Oxidation to Carboxylic Acid

Oxidize the alcohol using Jones reagent (CrO₃ in H₂SO₄):

Industrial-Scale Production Methods

Continuous Flow Friedel-Crafts Acylation

Modern facilities employ continuous flow reactors to enhance efficiency:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 6–8 h | 1–2 h |

| AlCl₃ Consumption | 1.2 eq | 0.8 eq |

| Annual Capacity | 500 kg | 5,000 kg |

| Purity | 95% | 98% |

Advantages

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Friedel-Crafts + Reduction | 72–88 | 95–98 | 120–150 | High |

| Direct Cyclization | 78–82 | 90–93 | 90–110 | Moderate |

| Grignard + Oxidation | 70–75 | 92–95 | 200–250 | Low |

Key Findings

-

Friedel-Crafts remains the most cost-effective and scalable route.

-

Direct Cyclization offers simplicity but lower purity.

-

Grignard methods are limited by reagent costs and multi-step protocols.

Emerging Techniques

Q & A

Q. What are the recommended synthetic routes for 4-(3,4-diethylphenyl)butanoic acid?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or transition-metal-catalyzed coupling reactions. For example, a phenyl-substituted butanoic acid scaffold can be functionalized using 3,4-diethylbenzene derivatives. Key steps include:

- Substituent Introduction : Use diethylbenzene precursors in cross-coupling reactions (e.g., Suzuki-Miyaura coupling with boronic acids) to attach the phenyl group to the butanoic acid backbone.

- Acid Formation : Hydrolysis of nitrile or ester intermediates under acidic/basic conditions to yield the carboxylic acid group.

Similar methods are detailed for hydroxylated analogs in (e.g., 4-(3-hydroxyphenyl)butanoic acid synthesis via phenolic coupling) .

Q. How can spectroscopic techniques characterize this compound?

- Methodological Answer :

- NMR : and NMR confirm the diethylphenyl substituents (δ ~1.2–1.4 ppm for ethyl CH, δ ~2.5–3.0 ppm for CH adjacent to the aromatic ring).

- IR : Peaks at ~1700 cm (C=O stretch) and ~2500–3500 cm (O-H stretch for carboxylic acid).

- Mass Spectrometry : Molecular ion peak at m/z 250.31 (CHO) .

Reference standards for structural analogs (e.g., 4-(3-aminophenyl)butanoic acid in ) use similar characterization workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.